(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate
Overview
Description
CL-184005 is a compound known for its role as an antagonist for platelet-activating factor (PAF). It inhibits PAF-induced platelet aggregation with an IC50 of 600 nM in human platelet-rich plasma and 510 nM in rabbit platelet-rich plasma . This compound has shown potential in protecting rats from endotoxin-induced gastrointestinal damage and hypotension . Additionally, it exhibits potential in attenuating Gram-negative bacterial sepsis .
Chemical Reactions Analysis
CL-184005 undergoes various types of chemical reactions, primarily focusing on its role as a PAF antagonist. The compound inhibits PAF-induced platelet aggregation, which is a crucial reaction in its mechanism of action . Common reagents and conditions used in these reactions include platelet-rich plasma from humans and rabbits . The major products formed from these reactions are the inhibited platelet aggregates, which prevent further platelet activation and aggregation .
Scientific Research Applications
CL-184005 has several scientific research applications, including:
Mechanism of Action
CL-184005 exerts its effects by acting as an antagonist for platelet-activating factor (PAF). It inhibits the PAF-induced platelet aggregation by binding to the PAF receptor, thereby preventing PAF from activating platelets . This inhibition leads to a reduction in platelet aggregation and protects against endotoxin-induced gastrointestinal damage and hypotension . The molecular targets involved in this mechanism are the PAF receptors on platelets .
Comparison with Similar Compounds
CL-184005 is unique in its high potency as a PAF antagonist. Similar compounds include other PAF antagonists that inhibit PAF-induced platelet aggregation. Some of these compounds are:
WEB 2086: Another PAF antagonist with similar inhibitory effects on platelet aggregation.
BN 52021: A PAF antagonist known for its role in inhibiting PAF-induced platelet aggregation.
CV-6209: A potent PAF antagonist with applications in studying PAF-related pathways.
CL-184005 stands out due to its specific IC50 values in human and rabbit platelet-rich plasma, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
140466-18-8 |
---|---|
Molecular Formula |
C33H46NO7PS |
Molecular Weight |
631.8 g/mol |
IUPAC Name |
(2-methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate |
InChI |
InChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3 |
InChI Key |
VGVUQNMRGKNUJA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC |
Appearance |
Solid powder |
140466-18-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL 184005 CL-184,005 Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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